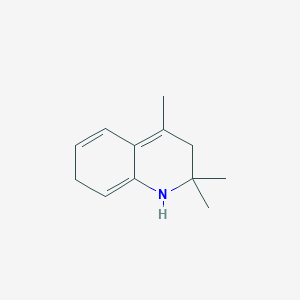
2,2,4-trimethyl-3,7-dihydro-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is a heterocyclic compound with significant importance in various fields, including medicinal chemistry and industrial applications. This compound is known for its unique structure, which includes a quinoline ring system substituted with three methyl groups. It is often used as an antioxidant in rubber and latex products due to its ability to inhibit oxidative degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-3,7-dihydro-1H-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs a metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where aniline and acetone are reacted in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction mixture is then subjected to distillation to purify the desired product .
化学反应分析
Types of Reactions
2,2,4-trimethyl-3,7-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in medicinal chemistry and material science .
科学研究应用
2,2,4-trimethyl-3,7-dihydro-1H-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: It is investigated for its potential use as an antioxidant and anti-inflammatory agent.
Industry: It is widely used as an antioxidant in rubber and latex products to prevent oxidative degradation
作用机制
The mechanism by which 2,2,4-trimethyl-3,7-dihydro-1H-quinoline exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound interacts with molecular targets such as lipid peroxides and reactive oxygen species, inhibiting their harmful effects .
相似化合物的比较
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2,4-dimethylquinoline: A related compound with different substitution patterns on the quinoline ring.
1,2-dihydro-2,2,4-trimethylquinoline: A closely related compound with similar chemical properties
Uniqueness
2,2,4-trimethyl-3,7-dihydro-1H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an effective antioxidant in various industrial applications sets it apart from other similar compounds .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-3,7-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4,6-7,13H,5,8H2,1-3H3 |
InChI 键 |
BSOKQMCXEUUFEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CCC=C2NC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


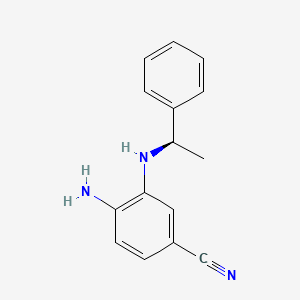
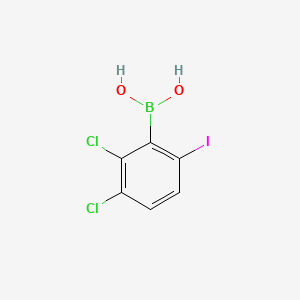
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
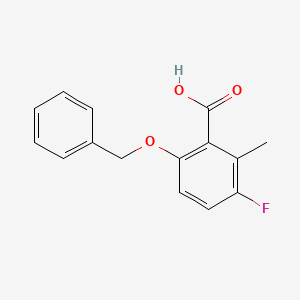
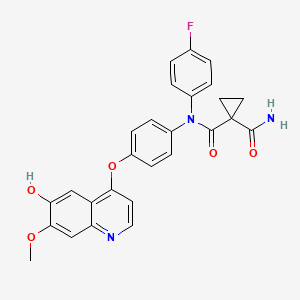
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

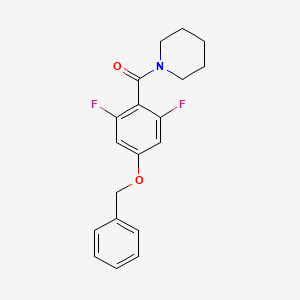
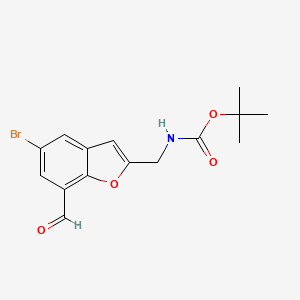

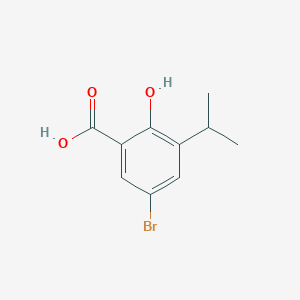

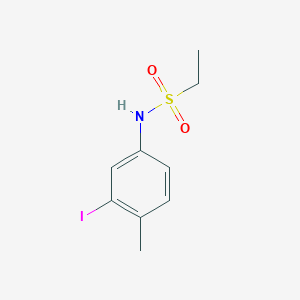
![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
